VH 101 phenol-alkylC6-amine (dihydrochloride) is a small molecule compound that acts as a ligand for the von Hippel-Lindau protein, which plays a critical role in the regulation of hypoxia-inducible factors. This compound is particularly significant in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). PROTAC technology leverages the cellular ubiquitin-proteasome system to selectively degrade target proteins, making VH 101 a valuable tool in drug discovery and therapeutic applications.
The synthesis of VH 101 phenol-alkylC6-amine typically involves several steps, including:
The detailed synthetic route may include reagents such as base catalysts and solvents like dimethyl sulfoxide or acetonitrile. Reaction conditions such as temperature and time are optimized to maximize yield and purity .
The molecular structure of VH 101 phenol-alkylC6-amine features:
The chemical formula can be represented as with a molecular weight of approximately 275.19 g/mol. Its structural representation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
VH 101 phenol-alkylC6-amine participates in various chemical reactions, primarily involving:
The reactivity profile includes stability in neutral to slightly acidic conditions but may degrade under extreme pH or temperature conditions. Kinetic studies can provide insights into its binding affinity and reaction rates with E3 ligases .
The mechanism by which VH 101 exerts its effects involves:
Studies have shown that this mechanism can lead to decreased levels of oncogenic proteins, making it a potential therapeutic strategy against cancers where these proteins are overexpressed .
Relevant analyses include differential scanning calorimetry and thermogravimetric analysis to assess thermal stability .
VH 101 phenol-alkylC6-amine has several scientific uses:
The conceptual foundation of proteolysis-targeting chimeras emerged in 2001 when Crews and colleagues pioneered the first bifunctional molecules designed to hijack the ubiquitin-proteasome system [6]. These early molecules faced substantial limitations due to their peptidic nature, which resulted in poor cellular permeability and metabolic instability. A transformative breakthrough occurred circa 2012–2014 with the discovery of high-affinity, drug-like small molecules targeting E3 ubiquitin ligases—notably von Hippel-Lindau protein and cereblon—enabling the development of cell-permeable degraders [8]. This innovation catalyzed the transition from chemical tools to therapeutic candidates, exemplified by orally bioavailable compounds such as androgen receptor-targeting Arvinas Operations, Incorporated molecule ARV-110 [6]. The structural evolution of von Hippel-Lindau protein ligands progressed through iterative optimization cycles, with phenolic derivatives like VH 101 phenol-alkylC6-amine representing advanced building blocks engineered for synthetic versatility in degrader assembly [3] [4].
Table 1: Key Milestones in Proteolysis-Targeting Chimera Development
Time Period | Development Phase | Key Advancements |
---|---|---|
2001 | First-generation molecules | Peptide-based proteolysis-targeting chimeras with limited cellular activity |
2012–2014 | Ligand discovery | Identification of drug-like von Hippel-Lindau protein and cereblon small-molecule ligands |
2015–present | Therapeutic translation | Orally bioavailable degraders entering clinical trials (e.g., Arvinas Operations, Incorporated molecule ARV-471) |
E3 ubiquitin ligase ligands serve as essential molecular anchors that recruit cellular degradation machinery to target proteins. The von Hippel-Lindau protein ligand embedded in VH 101 phenol-alkylC6-amine dihydrochloride exemplifies a rationally engineered binding moiety that mimics the natural interaction between von Hippel-Lindau protein and hydroxylated hypoxia-inducible factor 1α [8]. Structural analyses reveal that this ligand occupies the hydrophobic substrate-binding pocket of the von Hippel-Lindau protein β-domain through critical interactions: (1) Coordination with His115, Ser111, and His110 residues via hydrogen bonding networks; (2) Hydrophobic packing against Trp88, Tyr98, and Tyr112; and (3) Specific recognition elements that maintain high binding affinity (Kd ≈ 100-200 nM) despite functionalization for linker attachment [8] [4]. Unlike cereblon ligands that exhibit inherent promiscuity, von Hippel-Lindau protein ligands offer superior selectivity profiles crucial for minimizing off-target degradation [6]. The terminal amine functionality in VH 101 phenol-alkylC6-amine dihydrochloride (Chemical Name: (2S,4R)-N-(2-((6-Aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride) enables efficient conjugation while preserving nanomolar binding affinity to the Cullin 2 RING E3 ligase complex [1] [3]. This molecular precision establishes von Hippel-Lindau protein ligands as preferred recruitment modules in precision degraders targeting oncoproteins and undruggable targets.
Proteolysis-targeting chimera architecture depends critically on three modular components that synergistically determine degradation efficiency: (1) The target protein warhead dictates degradation specificity; (2) The E3 ligase ligand (e.g., VH 101 phenol-alkylC6-amine dihydrochloride) provides ubiquitination machinery; and (3) The linker spatially orchestrates ternary complex formation [4] [5]. Linker design represents a critical optimization parameter where length, composition, and attachment chemistry profoundly influence proteolysis-targeting chimera efficacy. VH 101 phenol-alkylC6-amine dihydrochloride incorporates a six-carbon alkyl chain (alkylC6) with terminal amine functionality that balances flexibility and rigidity—optimizing solvent accessibility while minimizing entropic penalties during ternary complex assembly [1] [7]. The dihydrochloride salt formulation enhances aqueous solubility (>50 mg/mL in buffered solutions), facilitating biochemical applications in onward chemistry [2] [3].
Table 2: Comparative Linker Properties in von Hippel-Lindau Protein-Targeting Degrader Building Blocks
Linker Type | Chain Length (Atoms) | Functional Group | Key Advantages | Common Applications |
---|---|---|---|---|
AlkylC4 | 4 | Amine | Compact structure, reduced flexibility | Membrane-permeable degraders |
AlkylC6 | 6 | Amine | Balanced flexibility/solvent exposure | Soluble ternary complex formation |
Polyethylene glycol 3 | 12+ | Carboxylic acid | Enhanced hydrophilicity, adjustable length | Cytosolic target engagement |
Supplier catalogs now feature extensive "degrader building block" systems where ligands like VH 101 phenol-alkylC6-amine dihydrochloride (Catalog Numbers: 7294, HY-139334) are paired with diverse warheads and linkers, enabling modular construction of degraders through amine-reactive conjugation chemistry [5] [9]. This combinatorial approach accelerates the exploration of structure-activity relationships, particularly for challenging targets where traditional occupancy-driven pharmacology has failed. The terminal amine group enables conjugation to carboxylic acid-containing warheads via amide coupling, or to electrophiles via nucleophilic substitution, providing synthetic flexibility critical for degrader optimization [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1